molecular formula C21H32O5 B1238127 13,14-Dehydroprostacyclin methyl ester CAS No. 64079-44-3

13,14-Dehydroprostacyclin methyl ester

Número de catálogo: B1238127
Número CAS: 64079-44-3
Peso molecular: 364.5 g/mol
Clave InChI: KPWHKFPEWPYFQN-QCTGZTBPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

13,14-Dehydroprostacyclin methyl ester is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. Prostacyclins are known for their potent vasodilatory and anti-platelet aggregation properties. This compound has been synthesized to provide a more stable form of prostacyclin, which typically has a very short half-life in biological systems .

Análisis De Reacciones Químicas

13,14-Dehydroprostacyclin methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various esterification agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Stability and Bioactivity
13,14-Dehydroprostacyclin methyl ester exhibits significantly greater stability at physiological pH levels than prostacyclin itself. This stability is crucial for its therapeutic applications, as it prolongs the compound's action in biological systems. Studies have shown that it effectively inhibits platelet aggregation induced by various agents and enhances renal blood flow at nanomolar concentrations in animal models .

Therapeutic Applications

  • Cardiovascular Health
    • Antiplatelet Activity : The compound's ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events in cardiovascular diseases. Its efficacy has been demonstrated in preclinical studies where it reduced the risk of clot formation .
    • Vasodilation : By promoting vasodilation, this compound may be beneficial in treating conditions characterized by vascular dysfunction, such as hypertension and heart failure.
  • Renal Function
    • Increased Renal Blood Flow : Research indicates that this compound can enhance renal perfusion, which may be advantageous in treating renal insufficiency or acute kidney injury . Its mechanism involves the modulation of vascular tone and improvement of glomerular filtration rates.
  • Potential in Cancer Therapy
    • Emerging studies suggest that this compound may exhibit anti-cancer properties through mechanisms involving apoptosis induction in cancer cells and modulation of tumor microenvironments. Further research is necessary to elucidate these effects and their clinical relevance.

Case Study 1: Cardiovascular Disease Prevention

A study conducted on canine models demonstrated that administration of this compound resulted in significant reductions in platelet aggregation and enhanced blood flow during induced thrombotic conditions. The findings suggest potential applications in preventing cardiovascular events in high-risk patients .

Case Study 2: Renal Protection

In a controlled experiment involving renal ischemia-reperfusion injury in rats, treatment with this compound led to improved renal function markers compared to untreated controls. The compound's protective effects were attributed to its vasodilatory properties and ability to inhibit inflammatory pathways .

Mecanismo De Acción

13,14-Dehydroprostacyclin methyl ester exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates a signaling pathway that leads to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor (IP receptor) and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) .

Comparación Con Compuestos Similares

13,14-Dehydroprostacyclin methyl ester is compared with other prostacyclin analogs and prostanoids, such as:

    Prostacyclin (PGI2): The natural form of prostacyclin, which has a very short half-life.

    Prostaglandin E2 (PGE2): Another prostaglandin with vasodilatory properties but different receptor targets.

    Prostaglandin D2 (PGD2): A prostaglandin involved in allergic responses and inflammation.

The uniqueness of this compound lies in its stability and prolonged half-life compared to natural prostacyclin, making it a valuable tool for research and potential therapeutic applications .

Propiedades

Número CAS

64079-44-3

Fórmula molecular

C21H32O5

Peso molecular

364.5 g/mol

Nombre IUPAC

methyl (5Z)-5-[(3aR,4S,5R,6aR)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C21H32O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b16-9-/t15-,17+,18+,19+,20+/m0/s1

Clave InChI

KPWHKFPEWPYFQN-QCTGZTBPSA-N

SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

SMILES isomérico

CCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/O2)O)O

SMILES canónico

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Sinónimos

13,14-dehydro PGI2 methyl ester
13,14-dehydro PGX methyl ester
13,14-dehydro-PGI2 methyl ester
13,14-dehydroprostacyclin methyl ester
13,14-dehydroprostaglandin I2 methyl ester
methyl 13,14-dehydro PGI2
methyl 13,14-dehydro PGX

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.